5-Cyclohexyl-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
Description
This tricyclic compound features a nitrogen-rich hexaazatricyclo framework with a cyclohexyl group at position 5 and a 4-fluorophenyl substituent at position 10. The presence of fluorine enhances electronic properties, while the cyclohexyl group may influence lipophilicity and steric interactions.
Properties
Molecular Formula |
C18H17FN6 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-cyclohexyl-10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H17FN6/c19-13-6-8-14(9-7-13)25-17-15(10-21-25)18-23-22-16(24(18)11-20-17)12-4-2-1-3-5-12/h6-12H,1-5H2 |
InChI Key |
IUDGQLOUJKYCBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multiple steps, including cyclization and functional group transformations. The specific synthetic route may vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include cyclohexylamine, 4-fluorobenzaldehyde, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Cyclohexyl-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key analogs include:
Key Observations:
- Core Structure: All compounds share a tricyclo[7.3.0.0²,⁶]dodeca-pentaene backbone. The nitrogen-rich framework in the target compound and Compound A contrasts with the sulfur-containing (thia) analog (Compound B), which may alter electronic properties and reactivity .
- Substituent Effects: Compound A: The 4-methoxyphenyl group enhances solubility via polar interactions, while the phenyl group contributes to π-stacking interactions in crystal packing . The cyclohexyl group increases steric bulk, possibly reducing solubility compared to Compound A. Compound B: Sulfur substitution at position 10 may improve metabolic stability but reduce hydrogen-bonding capacity compared to nitrogen analogs.
Spectroscopic and Electronic Comparisons
- NMR Analysis: Studies on similar tricyclic compounds (e.g., rapamycin analogs) reveal that substituent-induced chemical shift changes occur predominantly in regions adjacent to modified groups (e.g., positions 29–36 and 39–44 in related structures) . For the target compound, fluorine’s electronegativity is expected to deshield nearby protons, altering ¹H/¹³C NMR profiles compared to non-fluorinated analogs.
- Crystal Packing: In Compound A, C–H···π and π–π interactions stabilize the orthorhombic lattice . The target compound’s cyclohexyl group may disrupt such interactions, leading to distinct packing motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
